REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[ClH:20].[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][S:6][c:7]1[c:8]([F:13])[cH:9][cH:10][cH:11][cH:12]1.[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[NH2:1][CH:2]1[CH2:3][O:4][c:8]2[c:7]([cH:12][cH:11][cH:10][cH:9]2)[S:6][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CO)CSc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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NC1COc2ccccc2SC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:21][CH2:22][OH:23].[ClH:20].[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][S:6][c:7]1[c:8]([F:13])[cH:9][cH:10][cH:11][cH:12]1.[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[NH2:1][CH:2]1[CH2:3][O:4][c:8]2[c:7]([cH:12][cH:11][cH:10][cH:9]2)[S:6][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CO)CSc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1COc2ccccc2SC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |